molecular formula C19H16N4 B5836323 4-anilino-2-(benzylamino)nicotinonitrile

4-anilino-2-(benzylamino)nicotinonitrile

Cat. No.: B5836323
M. Wt: 300.4 g/mol
InChI Key: USZLUOBMZQNDDD-UHFFFAOYSA-N
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Description

4-Anilino-2-(benzylamino)nicotinonitrile is a nicotinonitrile derivative featuring an anilino group at the 4-position and a benzylamino substituent at the 2-position of the pyridine ring. The compound’s core structure aligns with nicotinonitrile derivatives known for their diverse biological activities, including antiproliferative, molluscicidal, and kinase-inhibitory effects .

Properties

IUPAC Name

4-anilino-2-(benzylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c20-13-17-18(23-16-9-5-2-6-10-16)11-12-21-19(17)22-14-15-7-3-1-4-8-15/h1-12H,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZLUOBMZQNDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antiproliferative Nicotinonitriles

  • Compound 10 (4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile): Structure: Benzofuran-2-yl at position 4, benzylamino at position 2. Bioactivity: Exhibited antiproliferative activity in MTT assays against cancer cell lines, with caspase-3 activation indicating apoptosis induction . Comparison: The replacement of benzofuran-2-yl with an anilino group (as in the target compound) may alter electronic properties and binding affinity to targets like EGFR.

Molluscicidal Nicotinonitrile Derivatives

  • Piperidinium/Morpholinium Nicotinonitrile-2-thiolates (4a, 4b): Structure: Charged thiolate salts at position 2. Bioactivity: High molluscicidal activity (LC50: 2.90–3.03 mg/mL) against M. cartusiana, attributed to enhanced membrane penetration via ionic interactions .

Methylthio vs. Benzylamino Substituents

  • 4-Anilino-2-(methylthio)nicotinonitrile: Structure: Methylthio at position 2, anilino at position 4. Properties: Molecular formula C₁₃H₁₁N₃S, monoisotopic mass 241.067 Da .

Functional Analogues in Enzyme Inhibition

HDAC Inhibitors with Benzylamino Linkers

  • Compounds 3a–o (): Structure: Benzylamino-containing linkers in HDAC inhibitors. Bioactivity: Moderate HDAC inhibition (e.g., 10 µg/mL induced >10-fold gene upregulation). Substitution at the para-position (e.g., p-chlorophenyl) improved activity compared to ortho or meta derivatives . Comparison: The benzylamino group in the target compound may similarly stabilize interactions with enzyme active sites, though scaffold differences (nicotinonitrile vs. hydroxamate) limit direct parallels.

CDK Inhibitors with Benzylamino Substituents

  • Purine Derivatives (e.g., Compound 4e): Structure: N⁶-benzylamino substituents on purine scaffolds. Bioactivity: Potent CDK1 inhibition (IC₅₀ = 60 nM) via hydrophobic interactions in the ATP-binding pocket . Comparison: The benzylamino group in the target compound could mimic this interaction in kinase targets, though activity would depend on the nicotinonitrile scaffold’s compatibility.

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Nicotinonitrile Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Key Bioactivity Reference
4-Anilino-2-(benzylamino)nicotinonitrile Anilino Benzylamino Hypothetical (based on analogs) N/A
4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile Benzofuran-2-yl Benzylamino Antiproliferative (MTT assay)
Piperidinium nicotinonitrile-2-thiolate (4a) Benzofuran-2-yl Piperidinium thiolate Molluscicidal (LC50 = 2.90 mg/mL)
4-Anilino-2-(methylthio)nicotinonitrile Anilino Methylthio No bioactivity reported

Table 2: Substituent Effects on Enzyme Inhibition

Compound Class Substituent Position Key Observation Reference
HDAC Inhibitors () para-Chlorophenyl >10-fold gene upregulation at 10 µg/mL
CDK Inhibitors () N⁶-Benzylamino IC₅₀ = 60 nM for CDK1

Key Research Findings

  • Anticancer Potential: Benzylamino-substituted nicotinonitriles (e.g., compound 10) demonstrate antiproliferative effects via caspase-3 activation, suggesting a shared mechanism with the target compound .
  • Substituent Position Matters : para-Substituted aromatic groups (e.g., in HDAC inhibitors) show superior activity compared to ortho or meta derivatives .
  • Charged vs. Neutral Groups: Ionic substituents (e.g., thiolate salts) enhance molluscicidal activity, while neutral groups like benzylamino may favor enzyme inhibition .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-anilino-2-(benzylamino)nicotinonitrile?

Methodological Answer:
The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-(benzylamino)-6-(trifluoromethyl)nicotinonitrile (a structural analog) was synthesized via coupling reactions with a yield of 83% using benzylamine and a trifluoromethyl-substituted precursor under reflux conditions in anhydrous THF . Key parameters include:

  • Temperature : 60–80°C for efficient amination.
  • Catalysts : Base catalysts (e.g., NaH or K₂CO₃) to deprotonate amines.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    Variations in substituents (e.g., trifluoromethyl vs. anilino groups) may require adjusted stoichiometry or solvent polarity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • 1H NMR : Look for signals corresponding to benzyl (δ 4.71 ppm, d, J = 5.67 Hz) and anilino protons (δ 6.97–7.38 ppm, m) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 278 [M+H]+ for a related nicotinonitrile derivative) .
  • HPLC-PDA : Purity assessment (≥98%) using C18 columns and UV detection at 249–296 nm .

Advanced: What strategies resolve contradictions in reported bioactivity data for nicotinonitrile derivatives?

Methodological Answer:
Discrepancies in bioactivity often stem from:

  • Structural variations : Fluorine or trifluoromethyl groups (e.g., 2-fluoro-4-(trifluoromethyl)nicotinonitrile) enhance metabolic stability but may reduce solubility, affecting assay outcomes .
  • Assay conditions : Use standardized protocols (e.g., fixed pH, temperature) for enzymatic inhibition studies. For example, compare IC₅₀ values under consistent ATP concentrations in kinase assays .
  • Computational validation : Perform molecular docking to verify binding modes (e.g., interactions with kinase active sites) and correlate with experimental IC₅₀ .

Advanced: How do substituent modifications at the nicotinonitrile core influence pharmacological properties?

Methodological Answer:
Systematic SAR studies reveal:

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl (CF₃) at position 4 increases lipophilicity (logP) and target affinity but may introduce cytotoxicity .
  • Benzylamino vs. anilino groups : Benzylamino derivatives (e.g., 2-((1-benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile) show improved solubility due to π-π stacking with serum proteins .
  • Fluorine substitution : Fluorine at position 2 enhances metabolic stability by blocking CYP450 oxidation sites . Quantitative structure-activity relationship (QSAR) models can prioritize substituents for lead optimization .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent degradation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: What mechanistic insights explain the catalytic synthesis of nicotinonitrile derivatives?

Methodological Answer:
A proposed mechanism involves:

Knoevenagel condensation : Formation of a cyano-enolate intermediate from malononitrile and aldehydes .

Cyclization : Acid-catalyzed (e.g., Fe₃O₄@ZrO₂/SO₄²⁻) intramolecular cyclization to form the pyridine ring .

Amination : Nucleophilic attack by benzylamine or aniline derivatives at position 2, facilitated by base catalysts (e.g., NaH) .
Kinetic studies show rate-limiting steps depend on solvent polarity (DMF > THF) and catalyst loading .

Basic: How can researchers address low yields in large-scale synthesis of nicotinonitrile derivatives?

Methodological Answer:

  • Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Catalyst recycling : Magnetic nanocatalysts (e.g., Fe₃O₄@ZrO₂/SO₄²⁻) achieve >90% recovery and consistent activity over 5 cycles .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Advanced: What computational tools predict the environmental impact of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioaccumulation (BCF) and aquatic toxicity (LC₅₀ for Daphnia magna) .
  • Molecular dynamics (MD) : Simulate hydrolysis pathways in water to identify persistent metabolites .
  • Ecotoxicology databases : Cross-reference with EPA’s ECOTOX for analogous compounds (e.g., 2-nitroaniline derivatives) .

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